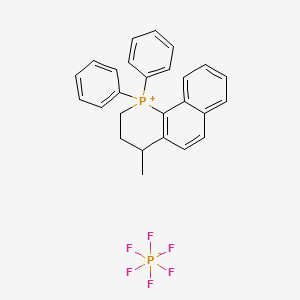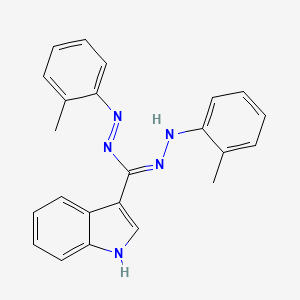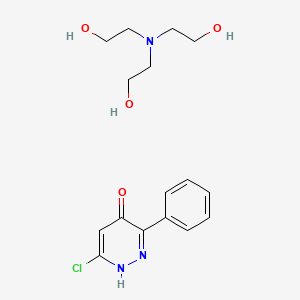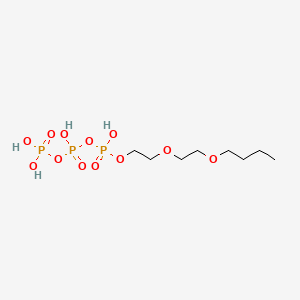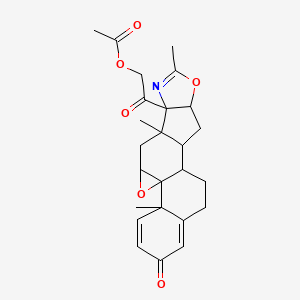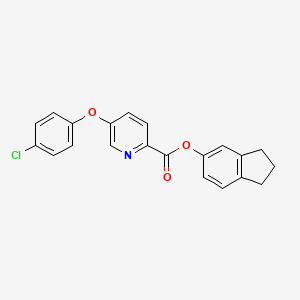
Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester: is a chemical compound with the molecular formula C21H16ClNO3 and a molar mass of 365.81 g/mol . This compound is known for its unique structure, which includes a picolinic acid moiety, a chlorophenoxy group, and an indanyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester typically involves the esterification of picolinic acid with 5-(p-chlorophenoxy)-5-indanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Oxidation: Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
Chemistry: Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in coordination chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products .
作用機序
The mechanism of action of picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
類似化合物との比較
- Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanol
- Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanone
- Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl amide
Uniqueness: Picolinic acid, 5-(p-chlorophenoxy)-, 5-indanyl ester is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ester group allows for specific interactions with enzymes and receptors, making it a valuable compound in various research applications .
特性
CAS番号 |
72133-67-6 |
|---|---|
分子式 |
C21H16ClNO3 |
分子量 |
365.8 g/mol |
IUPAC名 |
2,3-dihydro-1H-inden-5-yl 5-(4-chlorophenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C21H16ClNO3/c22-16-5-8-17(9-6-16)25-19-10-11-20(23-13-19)21(24)26-18-7-4-14-2-1-3-15(14)12-18/h4-13H,1-3H2 |
InChIキー |
VGQPPCSNDXFRDD-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)OC(=O)C3=NC=C(C=C3)OC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


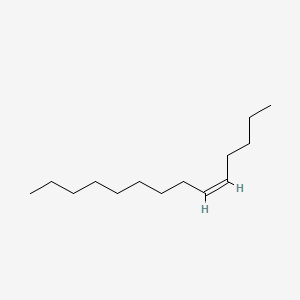
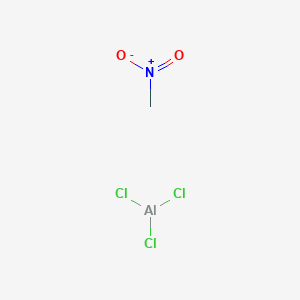
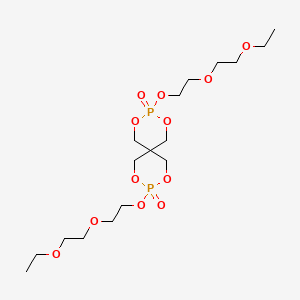
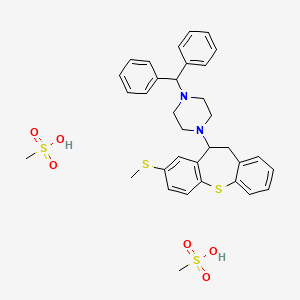
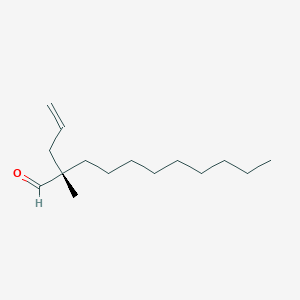

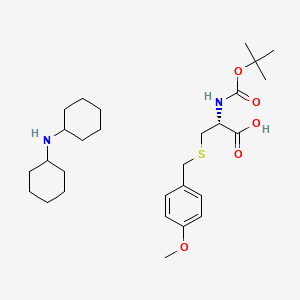
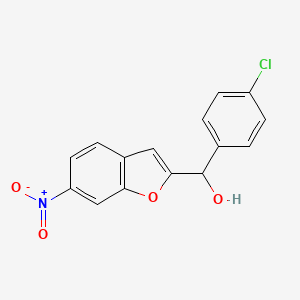
![2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane](/img/structure/B15182723.png)
